molecular formula C17H14FNO3 B3042048 3-(3-fluorophenyl)-3-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid CAS No. 478260-03-6

3-(3-fluorophenyl)-3-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid

Cat. No.: B3042048
CAS No.: 478260-03-6
M. Wt: 299.3 g/mol
InChI Key: UYKHBEQSZJBUBT-UHFFFAOYSA-N
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Description

3-(3-fluorophenyl)-3-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid is an organic compound that features a fluorophenyl group and an isoindolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-fluorophenyl)-3-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid typically involves the following steps:

    Formation of Isoindolinone Core: The isoindolinone core can be synthesized through the cyclization of an appropriate phthalimide derivative.

    Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 3-fluorobenzoyl chloride.

    Formation of Propanoic Acid Moiety:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoindolinone moiety.

    Reduction: Reduction reactions can be performed to modify the carbonyl group in the isoindolinone ring.

    Substitution: The fluorophenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products will vary depending on the substituent introduced.

Scientific Research Applications

3-(3-fluorophenyl)-3-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-fluorophenyl)-3-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity, while the isoindolinone moiety can participate in hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chlorophenyl)-3-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid
  • 3-(3-bromophenyl)-3-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid
  • 3-(3-methylphenyl)-3-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid

Uniqueness

The presence of the fluorine atom in 3-(3-fluorophenyl)-3-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid imparts unique properties, such as increased metabolic stability and enhanced binding affinity, compared to its chloro, bromo, and methyl analogs.

Properties

IUPAC Name

3-(3-fluorophenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO3/c18-13-6-3-5-11(8-13)15(9-16(20)21)19-10-12-4-1-2-7-14(12)17(19)22/h1-8,15H,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKHBEQSZJBUBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C(CC(=O)O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201165596
Record name β-(3-Fluorophenyl)-1,3-dihydro-1-oxo-2H-isoindole-2-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201165596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478260-03-6
Record name β-(3-Fluorophenyl)-1,3-dihydro-1-oxo-2H-isoindole-2-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478260-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-(3-Fluorophenyl)-1,3-dihydro-1-oxo-2H-isoindole-2-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201165596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-fluorophenyl)-3-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(3-fluorophenyl)-3-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid
Reactant of Route 3
Reactant of Route 3
3-(3-fluorophenyl)-3-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid
Reactant of Route 4
3-(3-fluorophenyl)-3-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid
Reactant of Route 5
3-(3-fluorophenyl)-3-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid
Reactant of Route 6
3-(3-fluorophenyl)-3-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid

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